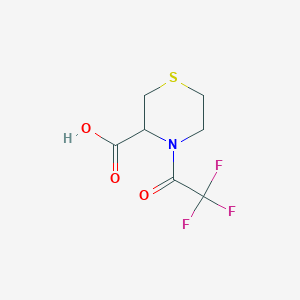
4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It is utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid: Contains a morpholine ring instead of a thiomorpholine ring, leading to variations in biological activity and applications.
Uniqueness: 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the trifluoroacetyl group and the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8F3NO3S |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroacetyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3S/c8-7(9,10)6(14)11-1-2-15-3-4(11)5(12)13/h4H,1-3H2,(H,12,13) |
InChI Key |
CDRSIDXHSGJLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















